molecular formula C9H12ClNO2S B1529205 tert-butyl N-(3-chlorothiophen-2-yl)carbamate CAS No. 1934522-73-2

tert-butyl N-(3-chlorothiophen-2-yl)carbamate

Cat. No.: B1529205
CAS No.: 1934522-73-2
M. Wt: 233.72 g/mol
InChI Key: MOUVZIQSSJFSDC-UHFFFAOYSA-N
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Description

tert-butyl N-(3-chlorothiophen-2-yl)carbamate is an organic compound with the molecular formula C9H12ClNO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-chlorothiophen-2-yl)carbamate typically involves the reaction of 3-chlorothiophene-2-carboxylic acid with tert-butyl carbamate. This reaction is often facilitated by the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) in the presence of additives like N-hydroxybenzotriazole (HoBt) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the bulk manufacturing process generally involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-chlorothiophen-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the thiophene ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(3-chlorothiophen-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. It may be used in the design of drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-chlorothiophen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-(3-chlorothiophen-2-yl)carbamate is unique due to the presence of both the tert-butyl carbamate group and the 3-chlorothiophene moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

tert-butyl N-(3-chlorothiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-7-6(10)4-5-14-7/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUVZIQSSJFSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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